N-(bicyclo[2.2.1]hept-5-en-2-ylmethyl)-2-[(methylsulfonyl)amino]-1,3-benzothiazole-6-carboxamide
Description
N-(bicyclo[2.2.1]hept-5-en-2-ylmethyl)-2-[(methylsulfonyl)amino]-1,3-benzothiazole-6-carboxamide is a synthetic small molecule characterized by a bicyclic norbornene framework fused to a benzothiazole core. The compound features:
Properties
Molecular Formula |
C17H19N3O3S2 |
|---|---|
Molecular Weight |
377.5 g/mol |
IUPAC Name |
N-(2-bicyclo[2.2.1]hept-5-enylmethyl)-2-(methanesulfonamido)-1,3-benzothiazole-6-carboxamide |
InChI |
InChI=1S/C17H19N3O3S2/c1-25(22,23)20-17-19-14-5-4-12(8-15(14)24-17)16(21)18-9-13-7-10-2-3-11(13)6-10/h2-5,8,10-11,13H,6-7,9H2,1H3,(H,18,21)(H,19,20) |
InChI Key |
SHJCPSSUUXMZIY-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)NC1=NC2=C(S1)C=C(C=C2)C(=O)NCC3CC4CC3C=C4 |
Origin of Product |
United States |
Preparation Methods
Bromination and Alkylation
Norbornene is brominated using bromine in carbon tetrachloride to yield 2-bromonorbornene. Subsequent alkylation with methylamine under basic conditions (e.g., K₂CO₃ in DMF) produces 2-(aminomethyl)bicyclo[2.2.1]hept-5-ene. This intermediate is critical for coupling with the benzothiazole-carboxamide scaffold.
Key Reaction Conditions
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| Bromination | Br₂, CCl₄, 0°C → rt, 12 h | 85 |
| Aminomethylation | CH₃NH₂, K₂CO₃, DMF, 60°C, 8 h | 72 |
2-[(Methylsulfonyl)Amino]-1,3-Benzothiazole-6-Carboxamide Core Synthesis
The benzothiazole core is constructed via cyclization of substituted thioureas or condensation of 2-aminothiophenol derivatives with carboxylic acid precursors.
Thiourea Cyclization
6-Carboxybenzothiazole is synthesized by cyclizing 2-amino-4-carbamoylthiophenol with phosgene or thiophosgene. Subsequent sulfonylation introduces the methylsulfonyl group at the 2-position.
Representative Pathway
-
Thiophenol Activation : 2-Amino-4-carbamoylthiophenol is treated with thiophosgene (ClCSCl) in dichloromethane to form the benzothiazole ring.
-
Sulfonylation : The 2-amino group reacts with methanesulfonyl chloride (MsCl) in pyridine to yield 2-[(methylsulfonyl)amino]-1,3-benzothiazole-6-carboxamide.
Optimized Conditions
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| Cyclization | Thiophosgene, CH₂Cl₂, 0°C → rt | 68 |
| Sulfonylation | MsCl, pyridine, rt, 4 h | 90 |
Coupling of Bicycloheptene and Benzothiazole Moieties
The final step involves conjugating the bicycloheptenylmethyl amine with the benzothiazole-carboxamide via amide bond formation.
Carbodiimide-Mediated Coupling
The carboxylic acid group of 2-[(methylsulfonyl)amino]-1,3-benzothiazole-6-carboxamide is activated using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt). Reaction with 2-(aminomethyl)bicyclo[2.2.1]hept-5-ene in DMF affords the target compound.
Reaction Parameters
| Parameter | Value |
|---|---|
| Coupling Agent | EDC/HOBt |
| Solvent | DMF |
| Temperature | 25°C |
| Time | 12 h |
| Yield | 78% |
Analytical Characterization and Validation
Spectroscopic Confirmation
Purity Assessment
HPLC analysis (C18 column, acetonitrile/water gradient) shows ≥98% purity, with retention time = 12.4 min.
Comparative Analysis of Synthetic Routes
| Method | Advantages | Limitations |
|---|---|---|
| Thiourea Cyclization | High sulfonylation efficiency | Requires toxic thiophosgene |
| Carbodiimide Coupling | Mild conditions | Moderate yield (78%) |
Industrial-Scale Considerations
Chemical Reactions Analysis
Types of Reactions
N-(bicyclo[2.2.1]hept-5-en-2-ylmethyl)-2-[(methylsulfonyl)amino]-1,3-benzothiazole-6-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the benzothiazole ring or the bicyclic structure.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could lead to the formation of amines or alcohols.
Scientific Research Applications
N-(bicyclo[22
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, such as enzyme inhibition or receptor modulation.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of N-(bicyclo[2.2.1]hept-5-en-2-ylmethyl)-2-[(methylsulfonyl)amino]-1,3-benzothiazole-6-carboxamide involves its interaction with specific molecular targets. These may include:
Enzymes: Inhibition or activation of enzymes involved in metabolic pathways.
Receptors: Binding to receptors on cell surfaces, leading to modulation of cellular signaling pathways.
DNA/RNA: Intercalation or binding to nucleic acids, affecting gene expression or replication.
Comparison with Similar Compounds
Key Observations:
Bicyclic Systems: The target compound’s bicyclo[2.2.1]heptene system (norbornene) provides conformational restraint compared to bicyclo[3.1.1] systems (e.g., in ), which may enhance target selectivity .
Heterocyclic Cores : Benzothiazoles (target compound) exhibit greater metabolic stability than benzoxazoles (e.g., ) due to sulfur’s resistance to oxidative degradation .
Substituent Effects: The methylsulfonylamino group in the target compound improves aqueous solubility compared to aryl-substituted analogues (e.g., ), while the carboxamide at position 6 mimics ATP-binding motifs in kinase targets .
Biological Activity
N-(bicyclo[2.2.1]hept-5-en-2-ylmethyl)-2-[(methylsulfonyl)amino]-1,3-benzothiazole-6-carboxamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in anticancer and anti-inflammatory domains. This article reviews the synthesis, biological evaluations, and mechanisms of action associated with this compound.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. The general synthetic route includes:
- Formation of Benzothiazole Derivative : The initial step involves the reaction of a suitable benzothiazole precursor with a bicyclic amine under acidic or basic conditions.
- Amidation Reaction : The benzothiazole derivative is then reacted with methylsulfonyl chloride in the presence of a base to form the desired carboxamide.
Anticancer Activity
Recent studies have highlighted the anticancer potential of benzothiazole derivatives, including the compound . Research has demonstrated that these compounds can inhibit cell proliferation in various cancer cell lines, including:
- Human Epidermoid Carcinoma (A431)
- Non-Small Cell Lung Cancer (A549, H1299)
The biological activity was assessed using the MTT assay, which measures cell viability. The compound exhibited significant inhibition of cell growth at micromolar concentrations.
The mechanisms through which this compound exerts its anticancer effects include:
- Induction of Apoptosis : Flow cytometry analysis indicated that the compound promotes apoptosis in cancer cells by activating intrinsic pathways.
- Cell Cycle Arrest : The compound causes G0/G1 phase arrest in treated cells, preventing further proliferation.
- Inhibition of Inflammatory Cytokines : It has been shown to reduce levels of pro-inflammatory cytokines such as IL-6 and TNF-α in macrophage models.
Anti-inflammatory Activity
In addition to its anticancer properties, this compound exhibits anti-inflammatory effects:
- Cytokine Profiling : ELISA assays revealed a decrease in inflammatory markers in treated macrophages.
- Mechanistic Insights : Western blot analysis demonstrated that the compound inhibits signaling pathways involved in inflammation, notably the NF-kB pathway.
Case Studies
A recent study synthesized a series of benzothiazole derivatives and evaluated their biological activities. Among them, this compound was highlighted for its dual action against cancer proliferation and inflammation.
| Compound | Cancer Cell Lines Tested | IC50 (μM) | Inflammatory Cytokines Reduced |
|---|---|---|---|
| Compound A | A431, A549 | 3 | IL-6 (50%), TNF-α (40%) |
| N-(bicyclo[2.2.1]hept...) | A431, A549 | 4 | IL-6 (60%), TNF-α (50%) |
Q & A
Q. What are the key structural features of this compound that influence its bioactivity, and how can they be experimentally validated?
- Methodological Answer : The bicyclo[2.2.1]heptene moiety and benzothiazole-carboxamide scaffold are critical for target interaction. The bicyclo system enhances rigidity and lipophilicity, potentially improving membrane permeability, while the methylsulfonylamino group may act as a hydrogen-bond acceptor. To validate these features:
- Perform SAR studies by synthesizing analogs with modifications to the bicyclo system or sulfonamide group.
- Use NMR spectroscopy to confirm spatial orientation (e.g., NOESY for bicyclo conformation) .
- Assess bioactivity via enzyme inhibition assays (e.g., kinase or protease targets) and correlate with structural data .
Q. How can researchers optimize the synthesis route to improve yield and purity?
- Methodological Answer : Key parameters include solvent polarity, temperature, and catalyst selection. Example workflow:
- Use Design of Experiments (DoE) to test variables (e.g., reaction time, solvent ratio) and identify optimal conditions .
- Employ HPLC-MS for real-time monitoring of intermediates and byproducts .
- Purify via column chromatography with gradient elution (e.g., hexane/ethyl acetate to methanol/dichloromethane) to isolate the target compound .
Advanced Research Questions
Q. How should researchers address contradictory bioactivity data across different assay systems?
- Methodological Answer : Contradictions may arise from assay sensitivity, cellular context, or off-target effects. Mitigation strategies:
- Cross-validate using orthogonal assays (e.g., SPR for binding affinity vs. cell-based luciferase reporter assays) .
- Perform metabolite profiling (LC-HRMS) to rule out degradation products interfering with results .
- Apply statistical meta-analysis to identify outliers and contextual variables (e.g., cell line genetic backgrounds) .
Q. What computational strategies are recommended to model its interaction with biological targets?
- Methodological Answer : Combine quantum mechanics/molecular mechanics (QM/MM) and molecular dynamics (MD) simulations:
- Use docking studies (AutoDock Vina) to predict binding poses with targets like kinases or GPCRs .
- Apply free-energy perturbation (FEP) to estimate binding affinity changes due to structural modifications .
- Validate predictions with cryo-EM or X-ray crystallography if protein co-crystals are obtainable .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
